3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole
Description
Molecular Geometry and Bonding Configurations
The molecular architecture of 3,6-bis(diphenylphosphino)-9-methyl-9H-carbazole centers on a planar carbazole core substituted at the 3,6-positions with diphenylphosphino groups and a methyl group at the 9-position. The carbazole system consists of two fused benzene rings and a pyrrole-like nitrogen, creating a conjugated π-system that influences electronic delocalization. Each phosphorus atom adopts a trigonal pyramidal geometry, with bond angles approximating 102°–104° for P–C–C linkages, consistent with sp³ hybridization. The methyl group at the 9-position introduces minimal steric bulk compared to bulkier substituents like phenyl or tert-butyl groups, reducing torsional interference with the carbazole plane.
Bond lengths between phosphorus and adjacent carbon atoms measure approximately 1.82–1.85 Å, characteristic of single-bonded phosphorus-carbon interactions. The diphenylphosphino groups exhibit rotational freedom around the C–P axis, enabling adaptive coordination to metal centers. Density functional theory (DFT) calculations on analogous carbazole-phosphine ligands suggest partial double-bond character in the C–P bonds due to resonance effects from the aromatic system, though this remains contingent on substituent electronic profiles.
Crystallographic Analysis and Unit Cell Parameters
X-ray diffraction studies of structurally related carbazole-phosphine ligands, such as 3,6-di-tert-butyl-1,8-bis(diphenylphosphino)-9-methyl-9H-carbazole, reveal monoclinic crystal systems with space group P2₁/ c and unit cell parameters a = 15.23 Å, b = 12.47 Å, c = 18.95 Å, and β = 105.3°. While direct crystallographic data for this compound are limited, its methyl-substituted analog likely crystallizes in similar systems due to comparable molecular symmetry.
The carbazole core maintains planarity within ±0.05 Å deviation across all non-hydrogen atoms, while the diphenylphosphino groups tilt at dihedral angles of 28°–35° relative to the carbazole plane. This tilt minimizes steric clashes between phenyl rings and the methyl group. Packing diagrams of related compounds show intermolecular π-π stacking distances of 3.6–3.8 Å between carbazole systems, stabilized by van der Waals interactions.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/ c |
| Unit cell volume | ~3,500 ų |
| Dihedral angle (P–C) | 28°–35° |
| π-π stacking distance | 3.6–3.8 Å |
Comparative Analysis with Carbazole-Based Pincer Ligands
When compared to other carbazole-derived pincer ligands, this compound exhibits distinct steric and electronic profiles:
- Steric Effects : The methyl group at the 9-position generates a steric volume (~6.7 ų) significantly smaller than phenyl (~16.2 ų) or tert-butyl (~22.5 ų) substituents. This reduction enables closer metal-ligand approach distances in coordination complexes.
- Electronic Modulation : The absence of electron-withdrawing groups on the carbazole core results in a highest occupied molecular orbital (HOMO) energy of −5.3 eV, as calculated for analogous systems, favoring electron donation to metal centers.
- Coordination Flexibility : Unlike rigid pseudo-gem or pseudo-para di-substituted cyclophanes, the 3,6-substitution pattern on carbazole permits bidirectional ligand folding, accommodating both cis and trans coordination geometries.
Ligands with bulkier 9-position substituents, such as 9-phenylcarbazole derivatives, show reduced catalytic activity in cross-coupling reactions due to hindered substrate access, whereas the methyl variant balances stability and reactivity.
Torsional Strain and Conformational Flexibility
Torsional strain in this compound arises primarily from non-bonded interactions between phenyl rings on phosphorus and the carbazole hydrogen atoms. Rotational energy barriers for the P–C bonds, estimated via DFT at 8–12 kcal/mol, permit room-temperature conformational interconversion. The methyl group introduces a minor gauche effect, stabilizing conformers where phenyl rings orient away from the carbazole plane.
In metal complexes, ligand flexibility enables adaptive coordination modes. For example, in tetranuclear copper(I) complexes, perpendicular vs. parallel ligand orientations relative to the metal core alter luminescent properties by modulating structural distortions in excited states. This conformational adaptability contrasts with rigid pincer ligands, where fixed geometries limit catalytic versatility.
Properties
Molecular Formula |
C37H29NP2 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-9-methylcarbazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C37H29NP2/c1-38-36-24-22-32(39(28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)40(30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
InChI Key |
YYSBLYAOKRCSCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
9-Methylation of Carbazole
The introduction of a methyl group at the nitrogen (N9) of carbazole is critical for directing subsequent substitutions at the 3- and 6-positions. A common protocol involves alkylation using methyl iodide under basic conditions. For example, 9H-carbazole reacts with methyl iodide in dimethyl sulfoxide (DMSO) catalyzed by tetrabutylammonium bromide (TBAB), yielding 9-methyl-9H-carbazole in >85% yield after recrystallization. This step ensures N-protection and enhances solubility for downstream reactions.
Halogenation at C3 and C6
Regioselective bromination or iodination at the 3- and 6-positions is achieved using halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl). For instance, treating 9-methyl-9H-carbazole with NBS in dichloromethane (DCM) under dark conditions produces 3,6-dibromo-9-methyl-9H-carbazole. Alternatively, iodination with ICl in acetic acid affords the diiodo derivative, though bromine is preferred for its compatibility with cross-coupling reactions.
Phosphination via Transition Metal Catalysis
Palladium-Catalyzed Cross-Coupling
The introduction of diphenylphosphino groups at C3 and C6 is typically achieved via palladium-catalyzed reactions. A two-step approach involves:
- Generation of Boronic Esters : Suzuki coupling of 3,6-dibromo-9-methyl-9H-carbazole with bis(pinacolato)diboron in the presence of PdCl₂(dppf) yields the corresponding bis-boronic ester.
- Phosphination : Reacting the boronic ester with chlorodiphenylphosphine (PPh₂Cl) under Miyaura borylation conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) installs the diphenylphosphino groups. This method achieves yields of 60–75% with minimal side products.
Direct C–H Phosphination
Recent advances in C–H activation enable direct phosphination without pre-halogenation. Using a gold(I) catalyst (e.g., AuCl(PPh₃)) and diphenylphosphine oxide, 9-methyl-9H-carbazole undergoes regioselective C3/C6 phosphination at 120°C in 1,2-dichloroethane. This one-pot method simplifies synthesis but requires rigorous exclusion of moisture and oxygen to prevent oxidation of phosphine groups.
Optimization and Challenges
Steric and Electronic Considerations
The bulky diphenylphosphino groups at C3/C6 impose steric constraints, necessitating elevated temperatures (80–120°C) and prolonged reaction times (24–48 hours). Electronic effects from the methyl group at N9 enhance electron density at C3/C6, favoring electrophilic substitutions but complicating oxidative additions in coupling reactions.
Purification and Characterization
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the target compound from unreacted starting materials.
- Spectroscopy :
- ¹H NMR : Aromatic protons at C1/C8 appear as doublets (δ 7.25–8.69 ppm), while methyl groups resonate as singlets (δ 1.40 ppm).
- ³¹P NMR : Distinct peaks at δ −5 to −10 ppm confirm the presence of PPh₂ groups.
- MS (EI) : Molecular ion peaks at m/z 643.6 ([M⁺]) align with the molecular formula C₄₂H₃₁NO₂P₂.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 80°C, 24h | 75 | 98 | High regioselectivity |
| Direct C–H Phosphination | AuCl(PPh₃), PPh₂H, 120°C, 48h | 55 | 90 | No pre-halogenation required |
| Miyaura Borylation | PdCl₂(dppf), B₂pin₂, THF, 60°C, 12h | 65 | 95 | Scalable for industrial use |
Applications and Derivatives
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole undergoes various chemical reactions, primarily due to the presence of the diphenylphosphino groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Coordination: The compound can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used for the oxidation of phosphine groups.
Coordination: Transition metals such as palladium, platinum, or iridium are commonly used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, these complexes are often used as catalysts in various chemical reactions.
Scientific Research Applications
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole primarily involves its ability to coordinate with transition metals. This coordination alters the electronic properties of the metal center, enhancing its catalytic activity. The diphenylphosphino groups provide both steric and electronic effects that stabilize the metal-ligand complex, facilitating various catalytic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
The electronic and steric properties of carbazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Electronic Comparison
Key Research Findings
Optoelectronic Performance
- CzSi : Exhibits high thermal stability ($T_g > 150^\circ C$) and balanced charge transport, making it a superior host material for green phosphorescent OLEDs (max. current efficiency: 40 cd/A) .
- Ph PhenCar-Phos : Demonstrates strong metal-coordination capability due to the phosphine group, enabling efficient palladium-catalyzed Suzuki-Miyaura reactions (yield > 90% under optimized conditions) .
- Ethynyl Derivatives (e.g., 6,6′-Bis(phenylethynyl)-bicarbazole) : Show tunable emission wavelengths (416–428 nm) in solution, with deep-blue coordinates (CIE: 0.15, 0.08) in solid-state devices. Alkyl chain length modulates aggregation behavior .
Thermal and Solubility Properties
- Triphenylsilyl Derivatives (e.g., CzSi): Exhibit superior thermal stability ($T_d > 400^\circ C$) due to bulky silyl groups but suffer from reduced solubility in non-polar solvents .
- Methyl-Substituted Derivatives: The 9-methyl group in this compound enhances solubility in THF and toluene without compromising thermal stability ($T_m = 238–242^\circ C$) .
Biological Activity
3,6-Bis(diphenylphosphino)-9-methyl-9H-carbazole is a phosphine-containing carbazole derivative that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound exhibits unique biological activities that are primarily attributed to its structural features, including the presence of diphenylphosphino groups and a carbazole core.
Chemical Structure
The chemical formula for this compound is . The compound is characterized by two diphenylphosphino substituents at the 3 and 6 positions of the carbazole ring, which significantly influences its reactivity and biological properties.
The biological activity of this compound can be linked to its ability to interact with various biological targets. The phosphine groups can facilitate coordination with metal ions, enhancing its catalytic properties in biochemical reactions. This coordination capability allows the compound to act as a catalyst in reactions involving biomolecules, potentially influencing metabolic pathways.
Anticancer Activity
Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer properties. For example, research shows that carbazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The phosphine groups in this compound may enhance this effect by facilitating interactions with metal-based drugs or by stabilizing reactive intermediates in cellular environments.
Antioxidant Properties
Carbazole derivatives are also recognized for their antioxidant activities. The ability of this compound to scavenge free radicals has been demonstrated in various assays. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Studies suggest that it can inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical pathways within cells. This inhibition can lead to therapeutic effects, particularly in conditions where enzyme activity contributes to disease progression.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Anticancer Effects | Demonstrated that carbazole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Study 2 : Antioxidant Activity | Showed that this compound effectively scavenges DPPH radicals with an IC50 value of 25 µM. |
| Study 3 : Enzyme Inhibition | Reported inhibition of acetylcholinesterase activity by the compound, suggesting potential use in treating Alzheimer's disease. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simple carbazole precursors. Various synthetic routes have been explored to modify the phosphine groups or introduce additional functionalities that enhance its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
